Alanyl ornithine
Description
Alanyl ornithine is a dipeptide composed of alanine and ornithine linked via a peptide bond. Ornithine, a non-proteinogenic amino acid, plays a central role in the urea cycle and polyamine biosynthesis.
Properties
CAS No. |
643755-41-3 |
|---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(10)7(12)11-6(8(13)14)3-2-4-9/h5-6H,2-4,9-10H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
VUEDSARGIZJRJU-WDSKDSINSA-N |
SMILES |
CC(C(=O)NC(CCCN)C(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alanyl ornithine; Dipeptide ao-a; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N²-Acetyl-L-Ornithine
- Structure: Ornithine with an acetyl group on the δ-amino group .
- Metabolic Impact : Unlike free ornithine, acetylated derivatives may bypass rapid degradation in the urea cycle, prolonging bioavailability. Evidence suggests that acetylation can modulate competition between ornithine decarboxylase and transaminase for substrate utilization .
Phaseolotoxin (N*-N'-Sulpho-Diamino Phosphinyl-L-Ornithine-Alanine-Homoarginine)
- Structure: A tripeptide containing a modified ornithine residue (sulphodiamino phosphorylated) linked to alanine and homoarginine .
- Function : Acts as a phytotoxin by irreversibly inhibiting ornithine carbamoyltransferase (OCT), disrupting the urea cycle and causing ornithine accumulation.
- Key Difference : Unlike alanyl ornithine, phaseolotoxin’s phosphorylated ornithine moiety is a potent enzyme inhibitor, highlighting how side-chain modifications dictate biological activity.
Lysine–CLB and Ornithine Derivatives
- Structure : Compound 6 (ornithine derivative) vs. compound 11 (lysine derivative) differ by a single methylene group in the side chain .
- Activity : Only the ornithine derivative (compound 6) exhibited antimicrobial activity, emphasizing the importance of side-chain length and charge distribution. This suggests that this compound’s peptide bond may similarly optimize interactions with target enzymes or transporters.
Functional Comparison in Metabolic Pathways
Urea Cycle and Nitrogen Metabolism
- This compound : Likely serves as a stabilized ornithine reservoir, gradually releasing free ornithine for urea synthesis.
- N-Carbamylglutamate (NCG) : A synthetic analogue of N-acetylglutamate (NAG) that enhances carbamoyl phosphate synthase activity, indirectly boosting ornithine cycle flux . Unlike this compound, NCG acts as a cofactor rather than a substrate.
- Arginine vs. Citrulline : Both increase ornithine levels, but citrulline bypasses hepatic arginase, yielding higher systemic ornithine availability . This compound’s dipeptide structure may similarly evade rapid hepatic metabolism, offering a sustained release advantage.
Structural and Functional Data Table
Key Research Findings
Enzyme Competition : Ornithine decarboxylase (ODC) and transaminase compete for free ornithine. Modified derivatives like acetylated or this compound may shift this balance, favoring polyamine synthesis over urea cycle entry .
Structural-Activity Relationships : The antimicrobial activity of ornithine derivatives (e.g., compound 6) versus inactive lysine analogues (compound 11) underscores the importance of side-chain topology .
Metabolic Stability : Dipeptide or acetylated forms of ornithine resist rapid degradation, offering therapeutic advantages in conditions requiring sustained ornithine availability (e.g., hyperammonemia) .
Toxicity Mechanisms : Phaseolotoxin’s modified ornithine residue exemplifies how structural alterations can convert a metabolic intermediate into a potent enzyme inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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